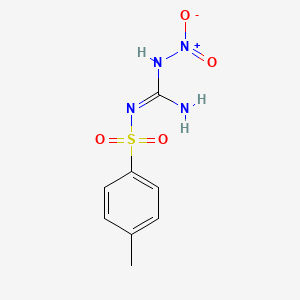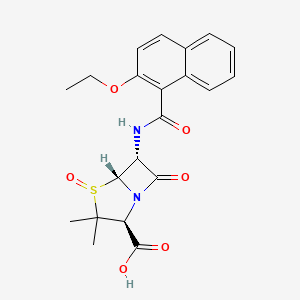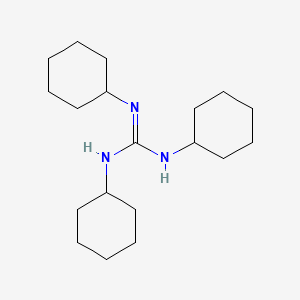
1,2,3-Tricyclohexylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tricyclohexylguanidine is an organic compound with the molecular formula C19H35N3. It is a derivative of guanidine, where the hydrogen atoms are replaced by cyclohexyl groups.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Tricyclohexylguanidine can be synthesized through the reaction of cyclohexylamine with cyanamide, followed by hydrogenation. The reaction typically involves the use of a solvent such as toluene and a catalyst like palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
1,2,3-Tricyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The cyclohexyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include cyclohexyl derivatives, substituted guanidines, and various oxidized or reduced forms of the compound .
科学的研究の応用
1,2,3-Tricyclohexylguanidine has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Studied for its potential therapeutic applications, including its role as an antifungal and antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.
作用機序
The mechanism of action of 1,2,3-Tricyclohexylguanidine involves its interaction with molecular targets such as enzymes and receptors. It acts by binding to specific sites on these molecules, altering their activity and affecting various biochemical pathways. The compound’s cyclohexyl groups enhance its binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,3-Dicyclohexylguanidine: Similar structure but with two cyclohexyl groups.
1,2-Dicyclohexylguanidine: Contains two cyclohexyl groups at different positions.
1,2,3-Trimethylguanidine: Similar structure with methyl groups instead of cyclohexyl groups.
Uniqueness
1,2,3-Tricyclohexylguanidine is unique due to its three cyclohexyl groups, which provide enhanced steric hindrance and hydrophobicity. This makes it more effective in certain applications compared to its analogs .
特性
CAS番号 |
4833-41-4 |
|---|---|
分子式 |
C19H35N3 |
分子量 |
305.5 g/mol |
IUPAC名 |
1,2,3-tricyclohexylguanidine |
InChI |
InChI=1S/C19H35N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2,(H2,20,21,22) |
InChIキー |
FTWMCSGJSZWKCR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
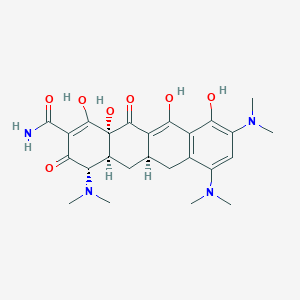
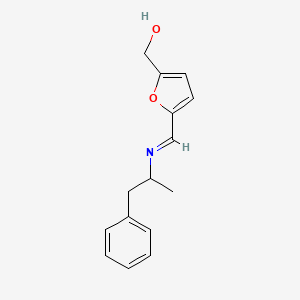
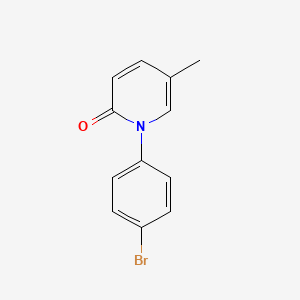


![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

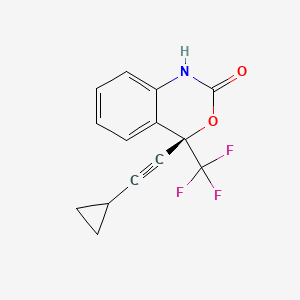


![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
